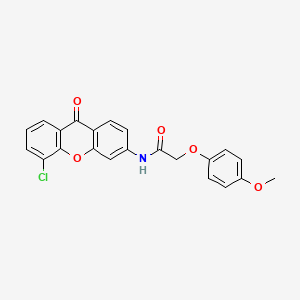

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-methoxyphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

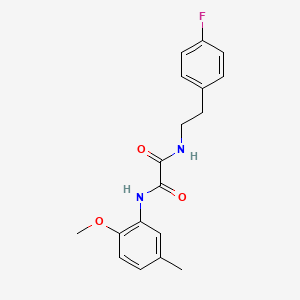

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-methoxyphenoxy)acetamide, also known as XTTMA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of xanthene dyes and has been shown to possess unique properties that make it useful for various applications in the field of biochemistry and physiology. In

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Some studies focus on the synthesis of related compounds and their evaluation for antimicrobial activity. For instance, Kaplancıklı et al. (2012) synthesized N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, investigating their antibacterial and antifungal activities against a range of microorganisms. Certain derivatives showed notable antimicrobial activity, highlighting the potential of similar compounds in combating microbial infections Kaplancıklı et al., 2012.

Cytotoxicity Evaluation

The evaluation of cytotoxic effects is another significant area of research. The same study by Kaplancıklı et al. also assessed the cytotoxicity of their synthesized compounds using MTT assay, revealing that specific derivatives had lower cytotoxic activity against NIH/3T3 cells. This suggests a selective toxicity that could be beneficial in designing safer antimicrobial agents Kaplancıklı et al., 2012.

Xanthine Oxidase Inhibition and Antioxidant Properties

Ranganatha et al. (2014) synthesized a series of compounds evaluated for xanthine oxidase (XO) inhibition and antioxidant properties. Among the tested compounds, specific derivatives demonstrated potent XO inhibition and antioxidant properties, suggesting potential applications in managing conditions associated with oxidative stress and XO activity Ranganatha et al., 2014.

Development of Nano-Photoinitiators

Batibay et al. (2020) explored the synthesis of a novel compound for use as a nano-photoinitiator in the preparation of PMMA hybrid networks. Their research indicates that incorporating specific structures into polymer matrices can improve thermal stability and create robust polymer/filler networks, with potential applications in materials science and engineering Batibay et al., 2020.

Antiproliferative Activity

The synthesis and evaluation of antiproliferative activity of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been conducted, with some derivatives showing high antiproliferative activity against various cancer cell lines. This highlights the potential of structurally similar compounds in cancer therapy Motavallizadeh et al., 2014.

Propiedades

IUPAC Name |

N-(5-chloro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO5/c1-27-14-6-8-15(9-7-14)28-12-20(25)24-13-5-10-16-19(11-13)29-22-17(21(16)26)3-2-4-18(22)23/h2-11H,12H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZQGBITLVUKFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

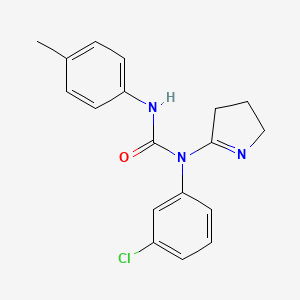

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-methoxyphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2814735.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2814738.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2814739.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B2814742.png)

![N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2814754.png)

![3-[(4-isopropylpiperazin-1-yl)carbonyl]-6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2814756.png)